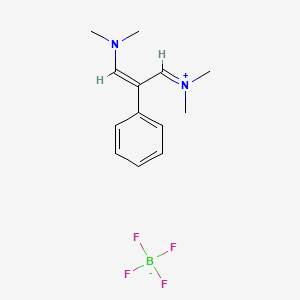

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is a chemical compound known for its unique structure and properties It belongs to the class of trimethinium salts, which are characterized by their ability to form stable complexes with various metals

Métodos De Preparación

The synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate typically involves the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in ethanol at reflux . This method is efficient and yields high-purity products. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s quality.

Análisis De Reacciones Químicas

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to act as a ligand allows it to participate in coordination chemistry, facilitating the formation of metal complexes that are essential for various synthetic pathways.

-

Reactivity : 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield different oxidation products depending on the conditions used.

- Reduction : Common reducing agents can convert it into various reduced derivatives.

- Substitution : The compound can engage in nucleophilic substitution reactions with diverse reagents.

Biology

- Metalloprotein Studies : Due to its ability to form stable complexes with metals, this compound is useful in studying metalloproteins and other biological systems that contain metal ions. Understanding these interactions can provide insights into enzymatic mechanisms and biological pathways.

- Potential Biological Activities : Research is ongoing to explore its potential biological activities, including antimicrobial properties. Preliminary studies suggest that derivatives of trimethinium salts may exhibit activity against certain pathogens .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development. Its unique structural features allow for modifications that could lead to new pharmaceuticals targeting specific biological pathways or diseases .

- Pharmaceutical Intermediates : It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of medications with improved efficacy and safety profiles.

Industry

- Dyes and Pigments Production : In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and reactivity under various conditions.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes showed enhanced catalytic activity in organic transformations, highlighting the compound's utility in coordination chemistry.

Case Study 2: Antimicrobial Activity Investigation

Another research effort focused on evaluating the antimicrobial properties of derivatives derived from this compound. Results indicated moderate activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for organic synthesis; ligand in coordination chemistry |

| Biology | Metalloprotein studies; potential antimicrobial activity |

| Medicine | Drug development; pharmaceutical intermediates |

| Industry | Production of dyes and pigments |

Mecanismo De Acción

The mechanism by which 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical processes. These interactions often involve the coordination of the compound’s nitrogen atoms to the metal center, facilitating various chemical transformations.

Comparación Con Compuestos Similares

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate can be compared to other trimethinium salts, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate. While both compounds share a similar core structure, the presence of different substituents (phenyl vs. chloro) can significantly impact their reactivity and applications. The phenyl group in this compound provides additional stability and potential for further functionalization, making it unique among its peers.

Actividad Biológica

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H18BF4N2

- Molecular Weight : 290.10 g/mol

- IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods, including the reaction of dimethylamine with appropriate phenyl derivatives in the presence of tetrafluoroboric acid. A convenient preparation method was reported in the literature, yielding high purity and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL depending on the bacterial strain tested .

Cytotoxicity

The compound's cytotoxic effects have been assessed in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, particularly in breast and prostate cancer models. The IC50 values were reported to be in the low micromolar range (10-20 µM), indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular membranes and interference with metabolic pathways. Its quaternary ammonium structure enhances lipophilicity, allowing it to penetrate lipid membranes effectively, leading to cell lysis or apoptosis in susceptible cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies after treatment with the compound at concentrations as low as 8 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents .

Study 2: Cancer Cell Apoptosis

A recent study investigated the effect of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Flow cytometry analysis revealed that treatment with 15 µM of the compound resulted in a substantial increase in early apoptotic cells compared to control groups. This suggests that this compound may be effective in targeting specific cancer cells while sparing normal cells .

Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Agriculture : Possible use as a biopesticide due to its antimicrobial properties.

Propiedades

IUPAC Name |

[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]-dimethylazanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2.BF4/c1-14(2)10-13(11-15(3)4)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,1-4H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPSUQLFZYRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CN(C)/C=C(\C=[N+](C)C)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.